molecular formula C23H28N6O4S B11202096 N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide

N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide

Cat. No.: B11202096
M. Wt: 484.6 g/mol
InChI Key: QYCULZIASDANHT-UHFFFAOYSA-N
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Description

N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a piperidine ring, and various functional groups such as methoxyphenyl and carbamoyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.

    Attachment of Functional Groups:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28N6O4S

Molecular Weight

484.6 g/mol

IUPAC Name

N-ethyl-1-[6-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H28N6O4S/c1-3-24-21(31)16-5-4-10-28(12-16)23-27-20-19(34-23)22(32)29(14-26-20)13-18(30)25-11-15-6-8-17(33-2)9-7-15/h6-9,14,16H,3-5,10-13H2,1-2H3,(H,24,31)(H,25,30)

InChI Key

QYCULZIASDANHT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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